molecular formula C23H17N3O2S B12918585 3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-46-2

3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12918585
CAS No.: 82450-46-2
M. Wt: 399.5 g/mol
InChI Key: VGWPUESBTIGJAP-UHFFFAOYSA-N
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Description

3-(6-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative with a benzo[d]thiazole substituent at the 3-position and an ethoxy group at the 6-position of the benzothiazole ring. Quinazolinones are nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Properties

CAS No.

82450-46-2

Molecular Formula

C23H17N3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C23H17N3O2S/c1-2-28-16-12-13-19-20(14-16)29-23(25-19)26-21(15-8-4-3-5-9-15)24-18-11-7-6-10-17(18)22(26)27/h3-14H,2H2,1H3

InChI Key

VGWPUESBTIGJAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Moiety: The synthesis begins with the preparation of 6-ethoxybenzo[d]thiazole. This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form the thiazole ring.

    Quinazolinone Core Formation: The next step involves the synthesis of the quinazolinone core. This can be done by reacting anthranilic acid with benzoyl chloride to form 2-phenylquinazolin-4(3H)-one.

    Coupling Reaction: The final step is the coupling of the 6-ethoxybenzo[d]thiazole with the 2-phenylquinazolin-4(3H)-one. This can be achieved through a nucleophilic substitution reaction, where the ethoxy group acts as a leaving group, facilitating the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can lead to a variety of substituted quinazolinone compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including 3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one, as effective anticancer agents.

Case Studies

A notable study investigated a series of quinazolinone derivatives, revealing that modifications to the benzothiazole moiety can enhance activity against specific targets like EGFR and VEGFR-2. The incorporation of functional groups significantly influenced their anticancer properties, suggesting that this compound could be optimized for better efficacy .

Antimicrobial Properties

In addition to its anticancer potential, compounds based on the quinazolinone scaffold have shown promising antimicrobial activity.

Case Studies

A study evaluating various benzothiazole derivatives found that those with quinazolinone structures exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could further enhance antimicrobial efficacy .

Potential in Drug Development

The unique structural features of this compound make it a candidate for further development in drug formulation.

Formulation Strategies

Advancements in drug delivery systems, such as nanoparticle encapsulation or polymer-based carriers, can improve the bioavailability and targeted delivery of this compound. Studies suggest that combining this compound with biodegradable polymers could lead to sustained release formulations that enhance therapeutic outcomes .

Case Studies

Recent research into controlled release systems for quinazolinone derivatives demonstrated improved pharmacokinetic profiles when delivered via polymeric matrices. These findings support the feasibility of developing this compound into a more effective therapeutic agent through innovative delivery methods .

Mechanism of Action

The mechanism of action of 3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 6-position of the benzothiazole ring is critical for modulating electronic and steric effects. Key analogs include:

Compound 6-Substituent Key Properties/Activities References
3-(6-Ethoxybenzo[d]thiazol-2-yl)-... Ethoxy Enhanced electron density; potential improved bioavailability
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one Chloro Electron-withdrawing effect; possible increased reactivity
3-(Benzo[d]thiazol-2-yl)-2-thioxo-... Thioxo Antitumor activity (IC₅₀ = 5.94 μM in 90b)
3-[1-(1,3-Benzothiazol-2-yl)-3-methylbutyl]-... Methylbutyl Structural complexity; uncharacterized bioactivity

Key Findings :

  • The ethoxy group improves solubility compared to chloro analogs due to its electron-donating nature .
  • Thioxo derivatives (e.g., compound 90b) exhibit notable antitumor activity, suggesting the benzothiazole-quinazolinone scaffold is pharmacologically versatile .

Variations in the Quinazolinone Core

Modifications at the 2- and 3-positions of the quinazolinone core influence biological and physical properties:

Compound 2-Substituent 3-Substituent Activity/Properties References
3-(4-Methoxyphenylmethyleneamino)-... Phenyl Methoxyphenyl Schiff base Anticonvulsant (tonic phase reduction)
3-(4-Fluorophenylmethyleneamino)-... Phenyl Fluorophenyl Schiff base IR carbonyl stretch: 1673 cm⁻¹
3-(4-Nitrophenylmethyleneamino)-... Phenyl Nitrophenyl Schiff base High melting point (248°C)
Target Compound Phenyl 6-Ethoxybenzothiazole Unreported bioactivity (structural focus) N/A

Key Findings :

  • Schiff base derivatives (e.g., 3g, 3i) show substituent-dependent bioactivity; nitro groups increase melting points due to stronger intermolecular forces .
  • Fluorine substituents alter IR spectra, reflecting electronic effects on carbonyl groups .

Key Insights :

  • Thioxo-quinazolinones (e.g., 90b) are potent antitumor agents, suggesting the ethoxy analog may warrant similar testing .
  • Chloro and methoxy Schiff bases show anticonvulsant effects, highlighting the scaffold’s versatility .

Spectral Characteristics

  • IR Spectroscopy : Ethoxy-substituted compounds may exhibit lower carbonyl stretch frequencies (~1680 cm⁻¹) compared to fluoro analogs (1673 cm⁻¹) due to electron donation .
  • NMR : The ethoxy group’s protons resonate as a quartet (δ ~1.3–1.5 ppm for CH₃) and triplet (δ ~3.5–4.0 ppm for OCH₂), distinct from chloro or methyl substituents .

Biological Activity

3-(6-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H17N3O2SC_{23}H_{17}N_{3}O_{2}S and a molecular weight of approximately 399.5 g/mol. Its structure combines a quinazolinone core with a benzothiazole moiety, which is known to enhance pharmacological activities.

PropertyValue
Molecular Formula C23H17N3O2S
Molecular Weight 399.5 g/mol
IUPAC Name 3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4-one
CAS Number 918154-66-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-aminobenzothiazole with ethyl 2-bromoacetate, followed by cyclization with 2-phenylquinazolin-4(3H)-one under reflux conditions in the presence of a base. This synthetic route can be optimized for yield and purity using techniques such as chromatography and recrystallization.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL, indicating strong antibacterial activity .

Antitumor Properties

Studies have demonstrated that quinazolinone derivatives possess antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been explored. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It can bind to cellular receptors, modulating their activity and influencing various signaling pathways.
  • Cell Cycle Modulation : By affecting key regulators of the cell cycle, the compound may induce apoptosis in malignant cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzothiazole derivatives found that those containing quinazolinone structures exhibited potent antimicrobial effects against E. coli and Staphylococcus aureus, with IC50 values demonstrating effective inhibition .
  • Anticancer Activity : Research on related quinazolinone compounds revealed their ability to induce cell death in cancer cell lines through apoptosis mechanisms, suggesting similar potential for this compound .

Q & A

Q. What synthetic methodologies are effective for constructing the quinazolin-4(3H)-one core in this compound?

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example:

  • Stepwise condensation : Reacting isatoic anhydride with aldehydes and amines (e.g., 1,3,4-thiadiazol-2-amine) in water under reflux with catalytic p-TsOH yields 2,3-dihydroquinazolin-4(1H)-one derivatives .
  • Heterocyclic functionalization : Introducing substituents like ethoxybenzo[d]thiazol requires post-cyclization modifications, such as nucleophilic substitution or Suzuki coupling.

Key Considerations :

  • Solvent choice (e.g., DMF for polar intermediates) and temperature (150–170°C for cyclization) significantly impact yield .
  • Use of anhydrous ZnCl₂ or P₂S₅ can facilitate heterocyclic ring formation .

Q. How can researchers validate the structural integrity of this compound?

Multimodal analytical techniques are critical:

  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons in the quinazolinone core appear at δ 7.5–8.5 ppm, while the ethoxy group resonates as a triplet at δ 1.3–1.5 ppm .
  • IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and C-S (680–720 cm⁻¹) confirm core functionality .
    • X-ray crystallography : Resolves stereochemistry and confirms substituent positioning, as demonstrated for analogous pyrazoline-thiazole hybrids .

Advanced Research Questions

Q. What strategies optimize antitumor activity in quinazolinone-thiazole hybrids?

Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing groups (EWGs) : Iodo or nitro substituents at position 6 enhance DNA intercalation and topoisomerase inhibition .
  • Heterocyclic appendages : Benzimidazole or thiadiazole moieties improve pharmacokinetics by modulating lipophilicity (LogP ~2.5–3.5) .

Table 1 : Biological Activity of Analogous Compounds

Compound SubstituentIC₅₀ (µM) *Target PathwayReference
6-Iodo, thiadiazolylmethylthio0.85Topoisomerase IIα
7-Chloro, thienylvinyl1.2EGFR Kinase
3-Benzyl, benzimidazole2.1Apoptosis (Bcl-2)
*Tested in HeLa cells.

Q. How can computational methods guide derivative design?

  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinities to targets like EGFR (PDB: 1M17). For example, ethoxybenzo[d]thiazol-2-yl groups show favorable π-π stacking with Phe723 .
  • ADMET prediction : SwissADME estimates bioavailability (%ABS >60) and blood-brain barrier penetration (BBB+ for methyl derivatives) .

Q. What experimental approaches resolve contradictions in biological data?

Discrepancies in IC₅₀ values often arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hrs) .
  • Dose-response validation : Repeat assays with ≥3 biological replicates and calculate SEM <10% .

Methodological Challenges

Q. How to address low yields in thiazole-quinazolinone coupling reactions?

  • Catalyst optimization : Replace conventional bases with K₂CO₃ in DMF to reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 30 mins, improving yields by 15–20% .

Q. Which in vitro models best evaluate antimicrobial efficacy?

  • Gram-positive bacteria : Staphylococcus aureus (ATCC 25923) with MIC determination via broth microdilution .
  • Fungal strains : Candida albicans (SC5314) using agar disk diffusion (zone of inhibition >15 mm indicates potency) .

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